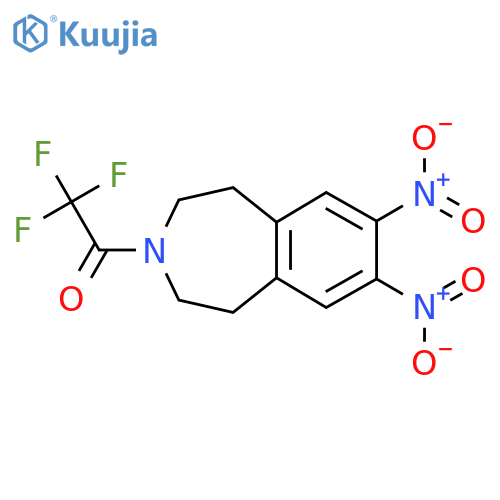

Cas no 1241840-71-0 (Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)-)

1241840-71-0 structure

商品名:Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)-

CAS番号:1241840-71-0

MF:C12H10F3N3O5

メガワット:333.220113277435

MDL:MFCD34565657

CID:5231425

Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)- 化学的及び物理的性質

名前と識別子

-

- 7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

- 1-(7,8-Dinitro-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone

- SY287925

- Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)-

-

- MDL: MFCD34565657

- インチ: 1S/C12H10F3N3O5/c13-12(14,15)11(19)16-3-1-7-5-9(17(20)21)10(18(22)23)6-8(7)2-4-16/h5-6H,1-4H2

- InChIKey: BWHOTVMKOZZNKW-UHFFFAOYSA-N

- ほほえんだ: FC(C(N1CCC2C=C(C(=CC=2CC1)[N+](=O)[O-])[N+](=O)[O-])=O)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 23

- 回転可能化学結合数: 0

- 複雑さ: 470

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 112

Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1189149-1g |

1-(7,8-Dinitro-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone |

1241840-71-0 | 95% | 1g |

$1375 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1189149-1g |

1-(7,8-Dinitro-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone |

1241840-71-0 | 95% | 1g |

$1375 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1189149-1g |

1-(7,8-Dinitro-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone |

1241840-71-0 | 95% | 1g |

$1375 | 2025-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1563187-1g |

1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)-2,2,2-trifluoroethan-1-one |

1241840-71-0 | 98% | 1g |

¥11900.00 | 2024-08-09 |

Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)- 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

1241840-71-0 (Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)-) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量